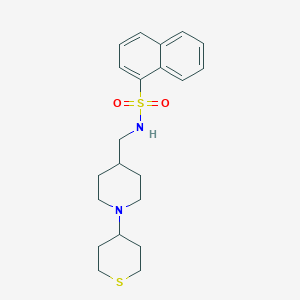

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

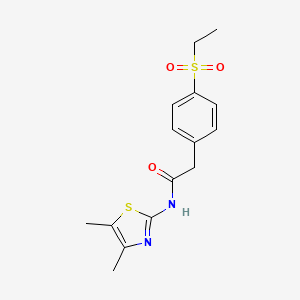

The compound “N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide” is a complex organic molecule. It contains a tetrahydro-2H-thiopyran-4-yl group, a piperidin-4-yl group, and a naphthalene-1-sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrahydro-2H-thiopyran-4-yl group would introduce a cyclic sulfur-containing component, the piperidin-4-yl group would introduce a cyclic amine, and the naphthalene-1-sulfonamide group would introduce an aromatic component with a sulfonamide functional group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The amine could potentially undergo reactions with acids or electrophiles, the sulfur atom in the thiopyran ring might be susceptible to oxidation, and the naphthalene ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be solid at room temperature, and its solubility would depend on the specific balance of hydrophobic (from the naphthalene and thiopyran rings) and polar (from the amine and sulfonamide) components .作用机制

Target of Action

The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, also known as CYM-53093 or BTRX-335140, is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that plays a key role in the regulation of pain, mood, and consciousness.

Mode of Action

As a selective KOR antagonist, this compound binds to the KOR and inhibits its activation . This prevents the downstream effects of KOR activation, which can include analgesia, sedation, and changes in mood .

Biochemical Pathways

The inhibition of KOR activation by this compound affects several biochemical pathways. These include the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent reduction in protein kinase A (PKA) activity . These changes can lead to a decrease in the release of neurotransmitters such as dopamine and serotonin, which can affect mood and pain perception .

Pharmacokinetics

The compound has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic properties . It is orally bioavailable and has a long duration of action in rat pharmacology experiments . These properties suggest that the compound could have a good bioavailability and a sustained effect when administered orally .

Result of Action

The compound has shown potent efficacy in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia in mice . This suggests that it could have potential therapeutic applications in conditions related to pain and mood disorders .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the physiological environment (such as pH and temperature), the presence of other drugs or substances, and individual variations in metabolism and excretion

安全和危害

未来方向

属性

IUPAC Name |

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S2/c24-27(25,21-7-3-5-18-4-1-2-6-20(18)21)22-16-17-8-12-23(13-9-17)19-10-14-26-15-11-19/h1-7,17,19,22H,8-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZABUSSURAYBOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbenzyl)acetamide](/img/structure/B2922579.png)

![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922580.png)

![1-{[2-(Dimethylamino)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2922582.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2922583.png)

![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B2922584.png)

![(4S)-3-[(2-methylphenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide](/img/structure/B2922595.png)

![1-(4-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2922597.png)